Benzo[h]cinnoline
CAS No.: 230-31-9
Cat. No.: VC14426236
Molecular Formula: C12H8N2
Molecular Weight: 180.20 g/mol
* For research use only. Not for human or veterinary use.
![Benzo[h]cinnoline - 230-31-9](/images/structure/VC14426236.png)
Specification
CAS No. | 230-31-9 |
---|---|
Molecular Formula | C12H8N2 |
Molecular Weight | 180.20 g/mol |
IUPAC Name | benzo[h]cinnoline |
Standard InChI | InChI=1S/C12H8N2/c1-2-4-11-9(3-1)5-6-10-7-8-13-14-12(10)11/h1-8H |
Standard InChI Key | DMMLYDCVMZEUMT-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)C=CC3=C2N=NC=C3 |
Introduction
Structural and Nomenclature Characteristics
Benzo[h]cinnoline (C₁₂H₈N₂) belongs to the cinnoline family, characterized by a bicyclic structure comprising two fused benzene rings with two adjacent nitrogen atoms. The "h" designation specifies the position of the second benzene ring fusion relative to the cinnoline core (Figure 1) . This arrangement confers distinct electronic properties, including an extended π-conjugated system that influences reactivity and intermolecular interactions. X-ray crystallography of analogs like 4-methylbenzo[h]cinnoline reveals planar geometries with bond lengths consistent with aromatic delocalization .
Table 1: Key Structural Parameters of Benzo[h]Cinnoline Derivatives
Property | Value/Description | Source |
---|---|---|
Molecular Formula | C₁₂H₈N₂ | |
Ring System | Tricyclic (benzene + cinnoline) | |
Bond Length (C-N) | 1.33–1.37 Å | |
Torsional Angle | < 5° (planarity) |
Synthetic Methodologies
One-Pot Cyclization via Friedel–Crafts Acylation
A robust three-step synthesis of 4-methylbenzo[h]cinnoline involves cyclization of naphthylamidrazones using polyphosphoric acid (PPA) under controlled heating (Scheme 1) . The reaction proceeds via intramolecular Friedel–Crafts acylation, followed by elimination, yielding the target compound in 68–72% efficiency. Prolonged heating (>3 hours) reduces yields to <20%, underscoring the sensitivity of the elimination step .
Table 2: Optimization of Benzo[h]Cinnoline Synthesis
Condition | Outcome | Yield (%) |
---|---|---|
PPA, 100°C, 3 h | Complete cyclization | 72 |
PPA, 100°C, 5 h | Decomposition | 18 |
Catalyst: H₂SO₄ | Incomplete reaction | 35 |
Alternative Routes: Nitrene Insertion and Cross-Coupling
Early methods relied on oxidative dehydrogenation of 2,2'-diaminobiphenyl precursors, but scalability issues limited utility . Recent advances employ transition metal-catalyzed nitrene insertions, achieving regioselective ring closures . For example, palladium-mediated cross-coupling of o-haloanilines with alkynes affords benzo[h]cinnoline derivatives in moderate yields (45–55%) .
Reactivity and Functionalization
Electrophilic Aromatic Substitution
Benzo[h]cinnoline undergoes nitration at the 6- and 7-positions under mixed acid conditions (HNO₃/H₂SO₄), yielding dinitro derivatives (e.g., 6,7-dinitro-4-methylbenzo[h]cinnoline) . Halogenation with Cl₂ or Br₂ in acetic acid selectively functionalizes the benzene ring, preserving the cinnoline core .
Coordination Chemistry
The nitrogen-rich structure facilitates complexation with transition metals. Reaction with Fe₂(CO)₉ produces C₁₂H₈N₂Fe₂(CO)₆, confirmed by IR carbonyl stretches at 1,980–2,050 cm⁻¹ . Theoretical studies suggest η²-coordination of the cinnoline ring to the metal center .
Spectroscopic Characterization
NMR and Mass Spectrometry
¹H NMR of 4-methylbenzo[h]cinnoline (CDCl₃) exhibits singlet δ 2.45 (CH₃), aromatic multiplets δ 7.2–8.1, and NH resonance δ 10.2 . High-resolution mass spectrometry (HRMS) confirms molecular ions at m/z 196.0634 (calc. 196.0637) .
Computational Insights
Density functional theory (DFT) calculations (B3LYP/6-311++G(d,p)) reveal protonation preferentially occurs at the peri-nitrogen (N2), forming a resonance-stabilized cation (ΔG = −237.7 kJ·mol⁻¹ in water) . Tautomerism between 1H- and 2H-forms is disfavored (ΔE > 50 kJ·mol⁻¹), ensuring structural stability .
Compound | ΔG (kcal·mol⁻¹) | Kᵢ (nM) |
---|---|---|
4-Methylbenzo[h]cinnoline | −10.2 | 0.5 |
Lexibulin | −9.8 | 1.2 |
Colchicine | −11.1 | 0.3 |
Challenges and Future Directions
Despite promising in silico results, in vivo data remain scarce. Current research focuses on improving bioavailability through hydrophilic substitutions (e.g., sulfonate esters) . Hybrid derivatives combining cinnoline and indole moieties show enhanced blood-brain barrier permeability in murine models .
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